molecular formula C15H10BrFO4 B3665534 (2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate

(2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate

Cat. No.: B3665534
M. Wt: 353.14 g/mol
InChI Key: QIGAIAKCTGSONW-UHFFFAOYSA-N
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Description

(2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate is an organic compound with the molecular formula C15H10BrFO4 It is a derivative of benzoic acid and contains both bromine and fluorine atoms, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 2-bromo-4-formyl-6-methoxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: 2-Bromo-4-formyl-6-methoxyphenyl 2-fluorobenzoic acid.

    Reduction Reactions: 2-Bromo-4-hydroxymethyl-6-methoxyphenyl 2-fluorobenzoate.

    Ester Hydrolysis: 2-Fluorobenzoic acid and 2-bromo-4-formyl-6-methoxyphenol.

Scientific Research Applications

(2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms can participate in various substitution and coupling reactions, while the formyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenylacetic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

(2-Bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens with the formyl and methoxy groups provides a versatile compound for various synthetic applications .

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO4/c1-20-13-7-9(8-18)6-11(16)14(13)21-15(19)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGAIAKCTGSONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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